(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

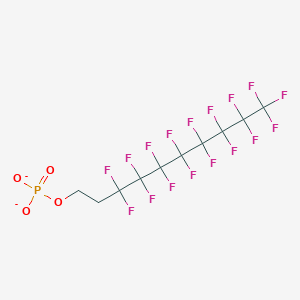

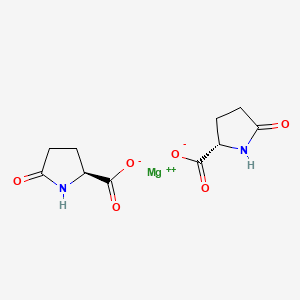

(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid, also known as Dihydroorotic Acid (DHO), is a key intermediate in the biosynthesis of pyrimidine nucleotides in living organisms. It is a small molecule with a molecular weight of 175.16 g/mol and a chemical formula of C7H10N2O4. DHO is an important target for drug development due to its crucial role in the metabolic pathway of pyrimidine nucleotide biosynthesis.

Mécanisme D'action

DHO is a key intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. It is converted to orotic acid by the action of dihydroorotate dehydrogenase (DHODH), which is an important enzyme in the pyrimidine biosynthesis pathway. DHODH is a target for several drugs, including leflunomide and teriflunomide, which are used in the treatment of autoimmune diseases and multiple sclerosis.

Biochemical and Physiological Effects:

DHO plays a crucial role in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. It is also involved in the regulation of cellular metabolism and energy production. DHO deficiency has been associated with various diseases, including hereditary orotic aciduria and mitochondrial disorders.

Avantages Et Limitations Des Expériences En Laboratoire

DHO is a small molecule that can be easily synthesized and purified for use in laboratory experiments. It is also stable under a wide range of conditions, making it suitable for use in biochemical assays. However, the use of DHO in laboratory experiments is limited by its low solubility in water, which can affect its bioavailability and activity.

Orientations Futures

There are several potential future directions for research on DHO, including:

1. Development of new drugs targeting DHODH for the treatment of cancer and viral infections.

2. Investigation of the role of DHO in the regulation of cellular metabolism and energy production.

3. Study of the effects of DHO deficiency on mitochondrial function and disease development.

4. Development of new methods for the synthesis and purification of DHO for use in laboratory experiments.

5. Investigation of the potential use of DHO as a biomarker for disease diagnosis and prognosis.

In conclusion, (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acidc Acid (DHO) is an important intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. It has been widely studied in the field of biochemistry and molecular biology for its role in cellular metabolism and as a target for drug development. Further research on DHO is needed to fully understand its biochemical and physiological effects and its potential applications in medicine and biotechnology.

Méthodes De Synthèse

The synthesis of DHO can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of carbamoyl phosphate with aspartic acid, followed by the action of dihydroorotase enzyme to produce DHO. Enzymatic synthesis involves the use of dihydroorotase enzyme to catalyze the conversion of carbamoyl aspartate to DHO.

Applications De Recherche Scientifique

DHO has been widely studied in the field of biochemistry and molecular biology due to its important role in pyrimidine nucleotide biosynthesis. It has been used as a tool for investigating the regulation of pyrimidine biosynthesis in various organisms. DHO has also been studied for its potential as a target for drug development, particularly in the treatment of cancer and viral infections.

Propriétés

Numéro CAS |

192725-86-6 |

|---|---|

Formule moléculaire |

C₉H₁₄N₂O₄ |

Poids moléculaire |

214.22 |

Synonymes |

(S)-Tetrahydro-α-(1-methylethyl)-2,4-dioxo-1(2H)-pyrimidineacetic Acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)